(S)-1,1,1-Trifluoro-2-propanol: A Comprehensive Technical Guide for the Modern Chemist
(S)-1,1,1-Trifluoro-2-propanol: A Comprehensive Technical Guide for the Modern Chemist
Introduction: The Strategic Importance of Fluorinated Chiral Building Blocks
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When this powerful functional group is installed on a stereogenic center, it imparts a three-dimensional specificity that is critical for biological activity, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects.
(S)-1,1,1-Trifluoro-2-propanol stands as a cornerstone chiral building block for the introduction of the (S)-configured trifluoromethyl carbinol motif.[1] Its utility as a versatile intermediate in the synthesis of complex, high-value molecules makes a thorough understanding of its chemical properties, synthesis, and reactivity essential for researchers, scientists, and drug development professionals.[2][3] This guide provides an in-depth technical overview of (S)-1,1,1-trifluoro-2-propanol, offering field-proven insights and detailed methodologies to empower its effective application in the laboratory.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key data for (S)-1,1,1-trifluoro-2-propanol are summarized below.
Table 1: Physicochemical Properties of (S)-1,1,1-Trifluoro-2-propanol
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅F₃O | [2][4] |
| Molecular Weight | 114.07 g/mol | [2][4] |
| Appearance | Colorless liquid | |
| Boiling Point | 81-82 °C (lit.) | |
| Density | 1.259 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.316 (lit.) | |
| Flash Point | 18.3 °C (64.9 °F) - closed cup | |
| Solubility | Fully miscible in water |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and methine protons, coupled to each other and to the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum shows distinct resonances for the methyl and methine carbons, with the latter showing coupling to the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad absorption for the hydroxyl group (O-H stretch) and strong absorptions corresponding to the C-F bonds.
-
Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used for structural confirmation.
Synthesis of Enantiopure (S)-1,1,1-Trifluoro-2-propanol
The efficient and stereoselective synthesis of (S)-1,1,1-trifluoro-2-propanol is of paramount importance. Several robust methods have been developed, primarily focusing on the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone, and the enzymatic resolution of the racemic alcohol.
Asymmetric Catalytic Hydrogenation: A Direct and Efficient Approach
Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols.[1] The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven highly effective for the enantioselective reduction of 1,1,1-trifluoroacetone.
Experimental Protocol: Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone
Objective: To synthesize (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess via asymmetric hydrogenation.
Materials:
-
1,1,1-Trifluoroacetone
-
[RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar chiral ruthenium catalyst
-
Sodium formate (weak base)
-
Water or (S)-1,1,1-trifluoro-2-propanol (as an additive)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Anhydrous, deoxygenated solvent (optional, as the reaction can be run neat)
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a stainless steel autoclave with the chiral ruthenium catalyst (substrate-to-catalyst molar ratio (S/C) of 10,000 - 30,000).
-
Addition of Reagents: Add sodium formate (0.04 - 0.5 mol-% relative to the substrate) and water (1 - 3 wt-% relative to the substrate).
-
Substrate Addition: Add 1,1,1-trifluoroacetone to the autoclave.
-
Reaction Conditions: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Pressurize the reactor with hydrogen to 40 x 10⁵ - 80 x 10⁵ Pa.
-
Heating and Stirring: Heat the reaction mixture to 40 - 60 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after careful depressurization) via chiral GC or HPLC.
-
Work-up and Purification: Once the reaction is complete (typically after ~20 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas. Isolate the crude product. Purify the (S)-1,1,1-trifluoro-2-propanol by bulb-to-bulb distillation.
Causality Behind Experimental Choices:
-
Chiral Ruthenium Catalyst: The specific chiral ligands on the ruthenium center create a chiral environment that directs the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.
-
Weak Base (Sodium Formate): The use of a weak base is crucial to suppress the undesired aldol condensation of 1,1,1-trifluoroacetone, which can occur in the presence of strong bases.
-
Additive (Water or Product): Small amounts of water or the product alcohol can have a beneficial effect on the reaction rate and selectivity, potentially by aiding in the protonolysis of the ruthenium-alkoxide intermediate.
-
Solvent-Free Conditions: Running the reaction neat is often more efficient and simplifies purification.
Caption: Whole-cell biocatalytic reduction of 1,1,1-trifluoroacetone.
Key Chemical Reactions and Synthetic Utility
(S)-1,1,1-Trifluoro-2-propanol is a versatile chiral building block that can undergo a variety of chemical transformations at its hydroxyl group, enabling its incorporation into more complex molecular architectures.
Oxidation to (S)-1,1,1-Trifluoro-2-propanone
The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation. [1] Reaction: (S)-1,1,1-Trifluoro-2-propanol → (S)-1,1,1-Trifluoro-2-propanone
Reagents: Common oxidizing agents such as chromium-based reagents (e.g., CrO₃) or potassium permanganate (KMnO₄) can be employed. [1]The choice of oxidant and reaction conditions will influence the reaction efficiency and selectivity.
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. A common example is the reaction with thionyl chloride (SOCl₂) to form the corresponding chloride. [1] Reaction: (S)-1,1,1-Trifluoro-2-propanol + SOCl₂ → (S)-1,1,1-Trifluoro-2-chloropropane
Mechanism: The reaction typically proceeds through the formation of a chlorosulfite ester intermediate, followed by an intramolecular nucleophilic attack by the chloride ion. [1]
Applications in Drug Development: A Gateway to Novel Therapeutics
The primary value of (S)-1,1,1-trifluoro-2-propanol in drug development lies in its role as a chiral synthon for introducing the trifluoromethyl carbinol moiety. The -CF₃ group can significantly enhance a drug candidate's properties by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug. [1]* Enhancing Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes. [1]* Modulating Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, leading to improved binding to its biological target. [1] While specific blockbuster drugs directly synthesized from (S)-1,1,1-trifluoro-2-propanol are not prominently featured in the immediate search results, its importance as an intermediate for various medicines and agrichemicals is well-established. [2][3]It has been identified as a potential component in the synthesis of ion channel modulators for the treatment of neurological disorders. [2]The principles of medicinal chemistry strongly suggest its utility in the development of a wide range of therapeutics, including antiviral, anticancer, and central nervous system (CNS) active agents, where the introduction of a chiral trifluoromethyl group is advantageous.
Safety and Handling
(S)-1,1,1-Trifluoro-2-propanol is a flammable liquid and an irritant. Proper safety precautions must be taken during its handling and use.
GHS Hazard Classification:
-
Flammable Liquids: Category 2 or 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation of vapors is likely.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Ground/bond container and receiving equipment to prevent static discharge.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
(S)-1,1,1-Trifluoro-2-propanol is a critically important chiral building block in modern organic synthesis and drug development. Its unique combination of a stereogenic center and a trifluoromethyl group makes it an invaluable tool for the synthesis of novel, high-performance molecules. A thorough understanding of its chemical properties, stereoselective synthesis, and reactivity, as outlined in this guide, is essential for any researcher or scientist seeking to leverage the power of fluorine in their work. The continued development of efficient and sustainable methods for its synthesis and application will undoubtedly lead to the discovery of new and improved pharmaceuticals and agrochemicals.
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